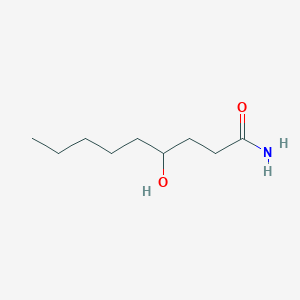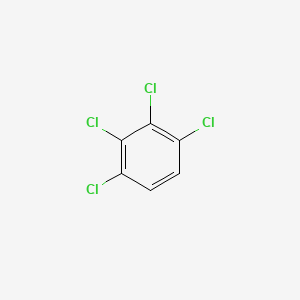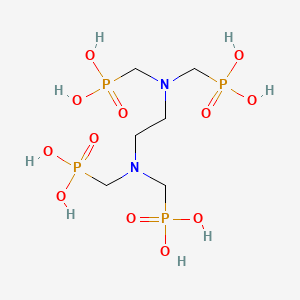
4-Hydroxynonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxynonanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a nonanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxynonanamide can be achieved through several methods. One common approach involves the reduction of 4-hydroxycinnamic acids followed by amidation. Another method includes the ozonolysis of ricinoleic acid derivatives, followed by reduction and amidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxynonanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxononanamide.
Reduction: Formation of 4-hydroxynonylamine.
Substitution: Formation of various substituted nonanamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 4-Hydroxynonanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It is also used in the study of lipid peroxidation products .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating oxidative stress and inflammation .
Industry: this compound is used in the production of polymers and other industrial chemicals. Its unique properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 4-Hydroxynonanamide involves its interaction with cellular proteins and enzymes. It can form adducts with proteins through Michael addition reactions, targeting cysteine, histidine, or lysine residues. This interaction can modulate cellular signaling pathways and affect various cellular processes .
Comparación Con Compuestos Similares
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
3-Hydroxynonanoic acid: A hydroxy fatty acid used in similar applications
Uniqueness: 4-Hydroxynonanamide is unique due to its specific structure, which combines a hydroxyl group and an amide group on a nonane chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
4-hydroxynonanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-8(11)6-7-9(10)12/h8,11H,2-7H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEGWTRUZPWIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573554 |
Source


|
| Record name | 4-Hydroxynonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57788-65-5 |
Source


|
| Record name | 4-Hydroxynonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














